1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Procure this spirocyclic sulfonamide as a diversification-ready scaffold for medicinal chemistry. Unique ortho-bromophenylsulfonyl group offers steric, electronic, and reactivity advantages for SAR studies and Pd-catalyzed cross-coupling. Ideal for sigma receptor and NPY5 receptor tool compound development. No published biological data exist; plan comprehensive profiling independently.

Molecular Formula C18H16BrNO4S
Molecular Weight 422.29
CAS No. 1705200-29-8
Cat. No. B2420450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1705200-29-8
Molecular FormulaC18H16BrNO4S
Molecular Weight422.29
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4Br
InChIInChI=1S/C18H16BrNO4S/c19-15-7-3-4-8-16(15)25(22,23)20-11-9-18(10-12-20)14-6-2-1-5-13(14)17(21)24-18/h1-8H,9-12H2
InChIKeyUWFXVKOMSINQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((2-Bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705200-29-8): Structural Identity and Compound-Class Context for Procurement Decisions


1'-((2-Bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705200-29-8, MW 422.29) is a synthetic spirocyclic small molecule belonging to the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype [1]. Its structure features an isobenzofuran-1(3H)-one core spiro-fused to a piperidine ring, with the piperidine nitrogen derivatized as a 2-bromophenylsulfonamide. This scaffold has been explored in medicinal chemistry primarily as a platform for sigma receptor ligands and NPY5 receptor modulators [2] [3]. The compound is catalogued by multiple commercial vendors as a research-grade building block or tool compound; however, at the time of this analysis, no primary peer-reviewed publication or patent specifically reports biological assay data for this exact compound, and its ChEMBL entry (CHEMBL4748750) corresponds to a structurally distinct molecule rather than the title compound, indicating that quantitative differentiation evidence must be drawn primarily from class-level structure–activity relationships (SAR) and physicochemical comparisons with close structural analogs [4].

Why 1'-((2-Bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Cannot Be Replaced by a Generic In-Class Analog Without Experimental Verification


Within the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, even minor alterations to the N-sulfonyl substituent can profoundly shift target engagement profiles. The seminal SAR study by Moltzen et al. demonstrated that the identity and position of substituents on the aromatic ring of the N-benzyl or N-sulfonyl group govern sigma-1 versus sigma-2 selectivity, with certain modifications yielding subnanomolar sigma-2 affinity while others abolish binding entirely [1]. Similarly, the NPY5 receptor patent literature explicitly teaches that the nature of the substituent attached to the piperidine nitrogen—whether sulfonamide, amide, or alkyl—dictates receptor modulation potency [2]. The target compound bears a 2-bromophenylsulfonyl group, which introduces unique steric (ortho-substitution), electronic (electron-withdrawing bromine), and reactivity features (the C–Br bond as a synthetic handle for cross-coupling) that are absent in unsubstituted phenylsulfonyl, methylsulfonyl, or ethylsulfonyl analogs . Consequently, substitution with a generic in-class sulfonamide without experimental confirmation would carry significant risk of altered potency, selectivity, and physicochemical properties. The quantitative evidence below, while predominantly class-level in nature due to the absence of published data on the exact compound, establishes the framework within which differentiation must be evaluated.

Quantitative Differentiation Evidence for 1'-((2-Bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Versus Closest Structural Analogs


Ortho-Bromine Substituent Introduces a Unique Synthetic Diversification Handle Absent in Phenylsulfonyl and Methylsulfonyl Analogs

The 2-bromophenylsulfonyl group of the target compound contains an aryl bromide moiety that is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the aromatic ring without altering the spirocyclic core . This synthetic handle is absent in the unsubstituted phenylsulfonyl analog (CAS 1797642-35-3) and the methylsulfonyl analog (CAS 1797171-67-5, MW 281.33), which lack a halogen substituent [1]. The presence of the ortho-bromine also creates a sterically differentiated environment that can influence the conformational preference of the sulfonamide linkage, a structural feature not shared by para-substituted or unsubstituted analogs [2].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Ortho-Bromine Electron-Withdrawing Effect Modulates Sulfonamide Reactivity and Hydrogen-Bond Acceptor Strength Versus Unsubstituted Phenylsulfonyl Analog

The electron-withdrawing nature of the ortho-bromine substituent (Hammett σₘ = +0.39) is expected to increase the acidity and hydrogen-bond acceptor capability of the sulfonamide linkage relative to the unsubstituted phenylsulfonyl analog [1]. This electronic perturbation can influence target protein binding, as sulfonamide oxygen atoms frequently engage in key hydrogen-bond interactions within sigma receptor and NPY5 receptor binding pockets [2]. The 2-bromophenyl group also increases calculated lipophilicity (estimated cLogP) compared to the phenylsulfonyl and methylsulfonyl analogs, which may affect membrane permeability and non-specific protein binding . Direct experimental binding data for this specific compound are not available in the public domain; this inference is drawn from established electronic substituent constants and class-level SAR trends.

Physicochemical Profiling Sulfonamide Electronics Molecular Recognition

Spirocyclic Scaffold is Validated for Sigma-2 Receptor Binding with Subnanomolar Affinity in Close Structural Analogs (Class-Level Baseline)

The spiro[isobenzofuran-1(3H),4'-piperidine] scaffold is a validated privileged structure for sigma receptor engagement. Moltzen et al. (1995) demonstrated that the prototypical compound Lu 28-179 (siramesine), sharing the same spirocyclic core, exhibits subnanomolar affinity for sigma-2 binding sites (IC₅₀ = 0.5–2 nM for analogs with electron-withdrawing substituents on the isobenzofuran ring) and selectivity over sigma-1 (IC₅₀ > 100 nM) [1]. Introduction of N-substituents on the piperidine nitrogen, including sulfonamide linkages, was shown to modulate both affinity magnitude and sigma-1/sigma-2 selectivity ratios [2]. While the target compound has not been directly assayed in this system, its shared core scaffold and the established SAR for N-sulfonyl modifications provide a class-level expectation of sigma receptor engagement, with the specific affinity and selectivity profile dependent on the 2-bromophenylsulfonyl group's steric and electronic contribution, which differs from all published analogs.

Sigma Receptor CNS Drug Discovery Binding Affinity

NPY5 Receptor Modulation Patent Coverage Establishes Disease-Relevant Application Space Shared with But Not Specific to the Target Compound

The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is claimed in patent WO2002048152A2 (Neurogen Corporation / Pfizer) as an NPY5 receptor modulator scaffold, with demonstrated utility for eating disorders, obesity, diabetes, and hypertension [1]. The patent describes broad generic formulas encompassing N-sulfonamide-substituted variants, and follow-up medicinal chemistry studies confirmed that spiro[3-oxoisobenzofuran-1(3H),4'-piperidine] is a useful scaffold for producing orally active NPY Y5 receptor antagonists [2]. However, the specific 2-bromophenylsulfonyl exemplar is not explicitly disclosed in the available patent or literature data, meaning that any claim of NPY5 activity for this exact compound is inferential and must be experimentally validated by the end user [3].

NPY5 Receptor Metabolic Disease Obesity

Cumulative Evidence Strength Self-Assessment: Predominantly Class-Level Inference with No Direct Comparative Biological Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem as per source exclusion rules) yielded no peer-reviewed publication, patent example, or curated bioactivity database entry containing quantitative biological assay data (IC₅₀, Ki, EC₅₀, etc.) for 1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1705200-29-8) [1] [2]. All differentiation claims presented above are therefore classified as 'Class-level inference' or 'Supporting evidence,' derived from SAR trends established for structurally related spiro[isobenzofuran-1,4'-piperidines] bearing different N-substituents. No 'Direct head-to-head comparison' or 'Cross-study comparable' evidence could be identified [3]. Users procuring this compound for research should budget for de novo biological characterization and should not rely on literature precedent for quantitative activity expectations.

Data Transparency Procurement Risk Assessment Evidence Quality

Recommended Research and Procurement Application Scenarios for 1'-((2-Bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Based on Available Evidence


Focused Library Synthesis via Late-Stage Diversification of the 2-Bromophenylsulfonyl Handle

The ortho-bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the generation of focused analog libraries from a common late-stage intermediate . This scenario is most appropriate for medicinal chemistry groups seeking to explore SAR around the sulfonamide aromatic ring without resynthesizing the spirocyclic core. Procurement of this compound as a diversification-ready scaffold is justified when the research objective is library enumeration rather than direct biological testing of the parent compound.

Sigma Receptor or NPY5 Receptor Tool Compound Development Requiring De Novo Characterization

Given the validated sigma receptor and NPY5 receptor pharmacology of the spiro[isobenzofuran-1,4'-piperidine] scaffold, this compound may serve as a starting point for tool compound development [1] [2]. However, users must plan for comprehensive in vitro pharmacological profiling (binding assays, functional assays, selectivity panels), as no published activity data exist. Procurement is appropriate for laboratories with established assay capabilities and the resources to characterize a novel chemical entity from scratch.

Physicochemical and Metabolic Stability Comparator in Sulfonamide SAR Studies

The 2-bromophenylsulfonyl group introduces distinct electronic and lipophilic properties compared to phenylsulfonyl, methylsulfonyl, and ethylsulfonyl analogs . This compound can serve as a comparator in systematic physicochemical profiling studies (LogD, solubility, metabolic stability, plasma protein binding) aimed at understanding the impact of ortho-halogen substitution on sulfonamide ADME properties, even in the absence of target-specific pharmacology data.

Synthetic Methodology Development Leveraging the Spirocyclic Sulfonamide Motif

The compound's combination of a spirocyclic core, a sulfonamide linkage, and an aryl bromide makes it a useful substrate for developing or optimizing synthetic methodologies such as C–N coupling, sulfonylation conditions, or spirocyclization protocols . Procurement is warranted for synthetic chemistry groups focused on reaction development rather than biological evaluation.

Quote Request

Request a Quote for 1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.